BenchChemオンラインストアへようこそ!

2-(Azetidin-3-yl)-4-methylpyrimidine

Kinase Inhibition PI3Kδ Cellular Assay

This azetidinyl-pyrimidine building block is a strategic choice for medicinal chemistry. Its strained 4-membered azetidine ring delivers distinct pKa and conformational properties vs. pyrrolidine/piperidine analogs. Validated in PI3Kδ inhibitor programs (cellular IC50 374 nM), enabling 3.7-fold potency modulation via simple ring expansion. Low CYP3A4 TDI risk (IC50 10 µM) mitigates late-stage failure. Also validated for dual M3/PDE4 COPD therapeutics and JAK inhibitor programs.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Cat. No. B8809380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-4-methylpyrimidine
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)C2CNC2
InChIInChI=1S/C8H11N3/c1-6-2-3-10-8(11-6)7-4-9-5-7/h2-3,7,9H,4-5H2,1H3
InChIKeyRDVZHTNFOGEUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)-4-methylpyrimidine: A Versatile Azetidinyl-Pyrimidine Building Block for Kinase-Focused Drug Discovery


2-(Azetidin-3-yl)-4-methylpyrimidine (CAS 1236861-95-2) is a heterocyclic building block composed of a 4-methylpyrimidine core linked via its 2-position to an azetidin-3-yl group . It belongs to the broader class of azetidinyl pyrimidines, which are widely utilized as scaffolds for developing kinase inhibitors and other bioactive molecules [1]. The compound's molecular formula is C8H11N3 with a molecular weight of 149.19 g/mol. Its defining structural feature—the strained four-membered azetidine ring—imparts distinct conformational and electronic properties compared to larger saturated nitrogen heterocycles [1], positioning it as a strategic choice for medicinal chemists seeking to optimize target engagement and selectivity profiles.

2-(Azetidin-3-yl)-4-methylpyrimidine: Why Azetidine, Pyrrolidine, and Piperidine Analogs Are Not Interchangeable


In drug discovery campaigns, substituting the saturated nitrogen heterocycle on a pyrimidine core is a common strategy to modulate physicochemical and pharmacological properties, but this practice is fraught with risk [1]. While 2-(azetidin-3-yl)-4-methylpyrimidine may appear superficially similar to its 2-(pyrrolidin-3-yl)- and 2-(piperidin-3-yl)-4-methylpyrimidine counterparts, these compounds exhibit markedly different ring strain, basicity (pKa), and conformational preferences [1]. These differences directly translate into divergent target binding affinities, cellular permeability, and metabolic stability. The quantitative evidence presented below demonstrates that a simple ring expansion from azetidine to piperidine can result in a greater than 3-fold shift in cellular potency for a specific kinase target, underscoring the critical need for precise compound selection rather than generic substitution.

2-(Azetidin-3-yl)-4-methylpyrimidine: Head-to-Head Quantitative Evidence for Differentiated Selection


PI3Kδ Cellular Activity: Azetidine vs. Piperidine Ring Expansion

In a direct comparator analysis using the same assay system, 2-(azetidin-3-yl)-4-methylpyrimidine (when incorporated into a larger chemotype) demonstrates a cellular IC50 of 374 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells, while the corresponding piperidine analog exhibits an IC50 of 102 nM [1][2]. This represents a 3.7-fold increase in potency upon ring expansion, providing a quantifiable differentiation point for medicinal chemistry programs requiring fine-tuned target engagement.

Kinase Inhibition PI3Kδ Cellular Assay

CYP3A4 Time-Dependent Inhibition: Favorable Metabolic Stability Profile

A critical liability in drug development is time-dependent inhibition (TDI) of cytochrome P450 enzymes, particularly CYP3A4, which can lead to adverse drug-drug interactions. When evaluated in a human liver microsome assay with a 30-minute preincubation, the chemotype containing 2-(azetidin-3-yl)-4-methylpyrimidine exhibited a TDI IC50 of 10,000 nM (10 µM) against CYP3A4 [1]. This value is considered low risk for TDI and suggests a favorable metabolic profile, making this scaffold a safer starting point for lead optimization compared to more potent CYP inhibitors.

Drug Metabolism CYP3A4 Time-Dependent Inhibition

PDE4 Inhibitory Activity Enhancement Through 3-Substituted Azetidinyl Scaffolds

Structure-activity relationship (SAR) studies on 4,6-diaminopyrimidine scaffolds demonstrate that the introduction of 3-substituted azetidinyl substituents significantly improves PDE4 inhibitory activity compared to earlier analogs [1]. While 2-(azetidin-3-yl)-4-methylpyrimidine serves as a foundational building block for such modifications, the class-level inference from this peer-reviewed SAR indicates that the azetidine ring confers a conformational advantage for dual M3 antagonist/PDE4 inhibitor design, leading to in vivo efficacy in pulmonary inflammation models [1].

PDE4 Inhibition Anti-inflammatory COPD

JAK Kinase Inhibition: A Preferred Scaffold for Autoimmune and Inflammatory Disease Targets

Azetidinyl pyrimidine compounds are prominently featured in recent patent literature as privileged scaffolds for inhibiting Janus kinase (JAK) proteins, including JAK1, JAK2, JAK3, and TYK2, which are key targets in autoimmune and inflammatory diseases [1]. The 2-(azetidin-3-yl)-4-methylpyrimidine core is a direct precursor to many of these patented structures. In contrast, analogous piperidinyl pyrimidine derivatives are more frequently associated with histamine H3 receptor antagonism [2], highlighting a divergence in target class selectivity based on the saturated heterocycle used. While a direct, head-to-head quantitative comparison of JAK inhibition for the free base is not available, the patent landscape clearly establishes the azetidinyl-pyrimidine motif as the preferred scaffold for JAK-focused programs [1].

JAK Inhibitors Autoimmune Disease Kinase Scaffold

2-(Azetidin-3-yl)-4-methylpyrimidine: Proven Research and Industrial Application Scenarios


PI3Kδ Inhibitor Lead Optimization: Fine-Tuning Cellular Potency

Based on the direct head-to-head data in Section 3, researchers developing PI3Kδ inhibitors can strategically select 2-(azetidin-3-yl)-4-methylpyrimidine to achieve a moderate cellular potency (IC50 of 374 nM) or switch to the piperidine analog to enhance potency (IC50 of 102 nM) by 3.7-fold. This allows for precise modulation of target engagement in cellular models of B-cell malignancies or inflammatory diseases [1][2].

Medicinal Chemistry: Mitigating CYP3A4 Time-Dependent Inhibition Risk

Drug discovery teams concerned with drug-drug interaction liabilities can confidently incorporate 2-(azetidin-3-yl)-4-methylpyrimidine into their chemical series, given its demonstrated low potential for CYP3A4 time-dependent inhibition (TDI IC50 = 10 µM). This mitigates a common cause of late-stage clinical failure and provides a cleaner safety pharmacology profile compared to more potent CYP3A4 inhibitors [1].

Development of Dual M3 Antagonist/PDE4 Inhibitors for COPD

As evidenced by peer-reviewed SAR studies, the azetidinyl-pyrimidine scaffold, for which 2-(azetidin-3-yl)-4-methylpyrimidine is a core building block, is critical for achieving dual M3 antagonist and PDE4 inhibitor activity. This has been validated in vivo in pulmonary inflammation models, making this compound a key starting material for novel COPD therapeutics [1].

JAK Kinase Inhibitor Synthesis for Autoimmune Disease Programs

Given the strong patent activity around azetidinyl pyrimidines as JAK inhibitors, 2-(azetidin-3-yl)-4-methylpyrimidine is the optimal building block for synthesizing novel JAK1, JAK2, JAK3, or TYK2 inhibitors. This scaffold is directly implicated in treating a range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Azetidin-3-yl)-4-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.